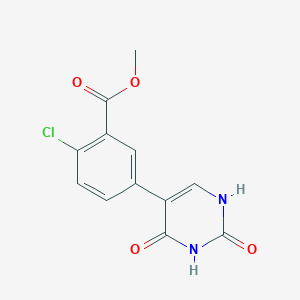
5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-3BOC-AP-2,4-DHP-95%), also known as 5-BOC-AP-2,4-DHP, is an organic compound that has been widely used in scientific research for its unique properties. It is a white solid compound that is soluble in many organic solvents and is used in a variety of laboratory experiments. 5-3BOC-AP-2,4-DHP-95% is synthetically produced in a laboratory and is widely used in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 5-3BOC-AP-2,4-DHP-95% is not fully understood. However, it is believed to interact with proteins and enzymes in the body in order to modulate their activity. It is thought to bind to specific sites on proteins and enzymes, thereby altering their conformation and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3BOC-AP-2,4-DHP-95% are not fully understood. However, it has been shown to modulate the activity of certain enzymes and proteins in the body. It has also been shown to have a variety of effects on cell signalling pathways, including the regulation of gene expression, cell proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-3BOC-AP-2,4-DHP-95% in laboratory experiments include its high purity, low cost, and ease of synthesis. It is also relatively stable and has a relatively low toxicity. The main limitation of using 5-3BOC-AP-2,4-DHP-95% in laboratory experiments is that its mechanism of action is not fully understood, so its effects on biological systems may not be accurately predicted.
Orientations Futures
The future directions for 5-3BOC-AP-2,4-DHP-95% research include further investigations into its mechanism of action, its effects on various biological systems, and its potential applications in drug development. Other areas of research include the development of novel synthesis methods for 5-3BOC-AP-2,4-DHP-95%, the optimization of existing synthesis methods, and the development of novel uses for 5-3BOC-AP-2,4-DHP-95%.
Méthodes De Synthèse
The synthesis of 5-3BOC-AP-2,4-DHP-95% involves a multi-step process. The first step is the preparation of the starting material, 3-bromo-4-chloro-5-methylpyridine, which is prepared by the reaction of 4-chloro-3-methylpyridine with bromine in aqueous acetic acid. The second step is the conversion of the starting material to 5-3BOC-AP-2,4-DHP-95% by the reaction of 3-bromo-4-chloro-5-methylpyridine with 2,4-dihydroxy-5-aminophenylboronic acid in the presence of a palladium-catalyzed cross-coupling reaction. The reaction yields the desired product in a 95% yield.
Applications De Recherche Scientifique
5-3BOC-AP-2,4-DHP-95% has been widely used in scientific research due to its unique properties. It has been used in a variety of biochemical and physiological experiments, such as studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used to study the structure and function of various biological systems, such as the nervous system, cardiovascular system, and immune system.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)17-10-6-4-5-9(7-10)11-8-16-13(20)18-12(11)19/h4-8H,1-3H3,(H,17,21)(H2,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDHCKNKWMPHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














